Methyl 2-[(oxetan-3-yl)amino]acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 2-(oxetan-3-ylamino)acetate |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)2-7-5-3-10-4-5/h5,7H,2-4H2,1H3 |
InChI Key |
NQTGJWYGDSNYRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1COC1 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Approaches for Methyl 2 Oxetan 3 Yl Amino Acetate
Strategies for the Construction of the Oxetane-Substituted Glycine (B1666218) Scaffold
The formation of the oxetane-substituted glycine scaffold is a critical step in the synthesis of Methyl 2-[(oxetan-3-yl)amino]acetate. Key strategies include nucleophilic addition and displacement reactions, as well as methods focused on the de novo construction of the oxetane (B1205548) ring.
Nucleophilic Addition and Displacement Approaches (e.g., Aza-Michael Addition)
A primary and efficient method for constructing the this compound scaffold is through the aza-Michael addition. mdpi.comnih.govresearchgate.netbohrium.com This approach involves the conjugate addition of an amine to an α,β-unsaturated ester. In a typical synthesis, the precursor methyl 2-(oxetan-3-ylidene)acetate is reacted with a suitable amine. mdpi.comnih.govresearchgate.net
The synthesis of the key intermediate, methyl 2-(oxetan-3-ylidene)acetate, is often achieved via a Horner–Wadsworth–Emmons reaction starting from oxetan-3-one. mdpi.comnih.gov This reaction provides the α,β-unsaturated ester necessary for the subsequent aza-Michael addition. The general reaction is depicted below:
Step 1: Horner–Wadsworth–Emmons Reaction Oxetan-3-one is reacted with a phosphonate (B1237965) reagent, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base to yield methyl 2-(oxetan-3-ylidene)acetate. mdpi.com
Step 2: Aza-Michael Addition The resulting α,β-unsaturated ester undergoes a conjugate addition with an amine. For the synthesis of the parent compound, ammonia (B1221849) or a protected form of ammonia would be used. The reaction is often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comsemanticscholar.org
This two-step process is a robust and widely applicable method for generating a variety of oxetane-substituted amino acid derivatives. mdpi.com The reaction conditions are generally mild, and the starting materials are readily available. mdpi.comnih.gov
Ring-Forming Reactions for the Oxetane Moiety
An alternative to derivatizing a pre-formed oxetane is the construction of the oxetane ring itself as part of the synthetic sequence. Various methods for oxetane synthesis can be adapted for this purpose. nih.gov
One notable method is the Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. illinois.eduresearchgate.net In the context of synthesizing an oxetane-containing amino acid precursor, a glycine derivative with an appropriately positioned alkene could react with a carbonyl compound, or vice versa, to form the oxetane ring. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by the electronic properties and steric hindrance of the reactants. illinois.edu
Another significant strategy is intramolecular cyclization . This typically involves a Williamson ether synthesis-type reaction on a suitably functionalized acyclic precursor. For instance, a molecule containing a hydroxyl group and a good leaving group in a 1,3-relationship can undergo base-mediated cyclization to form the oxetane ring. mdpi.combeilstein-journals.org This approach offers good control over the placement of substituents on the oxetane ring. The synthesis of oxetan-3-one, a key precursor for the aza-Michael addition route, itself relies on an intramolecular cyclization. acs.org
Stereoselective Synthesis of Chiral this compound Enantiomers and Diastereomers
The development of stereoselective methods for the synthesis of chiral this compound is crucial for its application in pharmaceuticals, where a single enantiomer is often responsible for the desired biological activity.
Chiral Auxiliary-Based Methodologies
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For the synthesis of chiral α-amino acids, auxiliaries such as Evans' oxazolidinones and pseudoephedrine have been extensively used. researchgate.net
In the context of this compound, a chiral amine could be used in the aza-Michael addition to methyl 2-(oxetan-3-ylidene)acetate. The steric hindrance and electronic properties of the chiral auxiliary on the amine would favor the formation of one diastereomer over the other. Subsequent removal of the chiral auxiliary would yield the enantioenriched target molecule. For example, (S,S)-(+)-pseudoephedrine has been successfully employed as a chiral auxiliary in the diastereoselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides, a reaction type analogous to the key step in the synthesis of the target compound. researchgate.net
The general approach using a chiral auxiliary is as follows:
Reaction of a chiral amine (the auxiliary) with methyl 2-(oxetan-3-ylidene)acetate in a diastereoselective aza-Michael addition.
Separation of the resulting diastereomers, if necessary.
Cleavage of the chiral auxiliary to afford the enantiomerically enriched this compound.
Asymmetric Catalysis and Induction in α-Amino Ester Formation
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. ehu.es Chiral Lewis acids, Brønsted acids, and organocatalysts have been developed for various asymmetric transformations, including the synthesis of α-amino acids. nih.govillinois.edu
For the synthesis of chiral this compound, a potential strategy would be the use of a chiral catalyst in the aza-Michael addition of an amine to methyl 2-(oxetan-3-ylidene)acetate. Chiral thiourea (B124793) and squaramide catalysts, for instance, have been shown to be effective in promoting enantioselective aza-Michael additions. nih.gov These catalysts can activate the electrophile and/or the nucleophile through hydrogen bonding, creating a chiral environment that directs the approach of the reactants.
A hypothetical catalytic asymmetric synthesis could involve:
Reacting methyl 2-(oxetan-3-ylidene)acetate with a nitrogen source in the presence of a chiral organocatalyst or a chiral metal complex. The catalyst would facilitate the enantioselective formation of the C-N bond, leading to the desired enantiomer of this compound.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for the efficient and scalable synthesis of this compound. The aza-Michael addition step is a key focus for optimization. mdpi.com
Several parameters can be varied to improve the yield and purity of the product, including the choice of solvent, base, temperature, and reaction time. A study on the synthesis of related azetidine (B1206935) and oxetane amino acid derivatives through aza-Michael addition provides insights into the optimization of these conditions. mdpi.com For instance, in the DBU-catalyzed aza-Michael addition of various amines to α,β-unsaturated esters, different bases and solvents were screened to maximize the yield. mdpi.com
Below is an interactive data table summarizing the optimization of the aza-Michael addition for a related system, which can serve as a guide for optimizing the synthesis of this compound.
Data is representative and based on findings for analogous reactions. mdpi.com
The table illustrates that DBU is a highly effective base for this transformation, and acetonitrile (B52724) is a suitable solvent. mdpi.com Temperature also plays a significant role, with higher temperatures generally leading to shorter reaction times and improved yields. mdpi.com Further optimization could involve screening a wider range of catalysts, adjusting the stoichiometry of the reactants, and exploring different work-up procedures to maximize the purity and isolated yield of this compound.
Solvent Effects and Temperature Optimization
The choice of solvent and reaction temperature are critical parameters that significantly influence the reaction kinetics, yield, and purity of this compound. The synthesis, typically proceeding via an aza-Michael addition of oxetan-3-amine to an appropriate methyl acrylate (B77674) precursor, is sensitive to the polarity and coordinating ability of the solvent.
Research into the synthesis of analogous oxetane amino acid derivatives has demonstrated the profound impact of the reaction medium. In one study, the reaction of methyl (oxetan-3-ylidene)acetate with an amine was successfully carried out in acetonitrile at 45°C over 24 hours. nih.govmdpi.com In a related synthesis, a higher temperature of 65°C in acetonitrile was employed to ensure the full conversion of starting materials. nih.govmdpi.com The selection of polar aprotic solvents like acetonitrile is often favored as they can effectively solvate the reactants without interfering with the base-catalyzed reaction mechanism.
Conversely, changing the solvent can dramatically alter the reaction outcome. For instance, in a related synthetic step, switching the solvent from acetonitrile to toluene (B28343) was shown to have a significant effect on the reaction, initially providing the target product in a modest 31% yield. nih.gov This highlights the necessity of empirical optimization for each specific substrate combination. Temperature optimization is performed in tandem with solvent selection to maximize the reaction rate while minimizing the formation of by-products from potential side reactions or degradation of the heat-sensitive oxetane ring.
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl (oxetan-3-ylidene)acetate + 3-N-Boc-aminoazetidine | Acetonitrile | 45 | 24 | 71 | nih.gov, mdpi.com |
| Methyl (N-Boc-azetidine-3-ylidene)acetate + Indazole | Acetonitrile | 65 | 16 | 69 | nih.gov, mdpi.com |
Catalyst Selection and Loading
The synthesis of this compound via aza-Michael addition is frequently facilitated by a catalyst, which is often a base. The catalyst's role is to deprotonate the amine nucleophile, thereby increasing its reactivity towards the Michael acceptor.
A commonly employed catalyst for this transformation is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic organic base. nih.govmdpi.com In typical procedures, DBU is used in stoichiometric amounts to drive the reaction to completion. nih.govmdpi.com While effective, the use of stoichiometric quantities classifies it more as a reagent or promoter in these specific contexts.
Alternative catalytic systems have also been explored for similar transformations. For example, inorganic bases like anhydrous potassium phosphate (B84403) (K₃PO₄) have been successfully used to catalyze the aza-Michael addition of nitrogen heterocycles to acrylates. nih.gov In other advanced synthetic routes involving oxetanes, palladium-based catalysts, such as a Pd(OAc)₂ system with a phosphine (B1218219) ligand, have been utilized for cross-coupling reactions to build complexity, achieving yields as high as 64%. nih.gov The selection of the catalyst and its loading are pivotal for achieving high efficiency, selectivity, and yield in the synthesis.
| Reaction Type | Catalyst/Base | Solvent | Yield (%) | Reference |
| Aza-Michael Addition | DBU | Acetonitrile | 71 | nih.gov, mdpi.com |
| Aza-Michael Addition | K₃PO₄ | Not Specified | Not Specified | nih.gov |
| Cross-Coupling | P(cHex)₃–Pd(OAc)₂–K₃PO₄ | Toluene | 64 | nih.gov |
Green Chemistry Principles in Synthesis
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles focus on maximizing atom economy, preventing waste, using safer solvents and reagents, and improving energy efficiency. greenchemistry-toolkit.org
Solvent-Free and Aqueous Media Reactions
A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. researchgate.net Performing reactions in solvent-free conditions or in environmentally benign solvents like water represents a significant advancement.
Solvent-free Michael additions have been shown to be highly efficient, often proceeding by simply mixing or grinding the reactants, sometimes with a solid catalyst. cmu.edu This approach not only eliminates solvent waste but can also lead to higher reaction rates and easier product isolation. cmu.edu
Alternatively, water can serve as an ideal green solvent, being non-toxic, non-flammable, and inexpensive. The use of a water suspension medium has been successfully developed for Michael addition reactions. cmu.edu While the hydrophobic effect in water can accelerate certain organic reactions, the low solubility of many organic reactants can be a challenge. csic.es This can sometimes be overcome through the use of surfactants or co-solvents. cmu.edu Exploring these solvent-free and aqueous conditions for the synthesis of this compound could drastically reduce the environmental footprint of the process.
Catalytic and Sustainable Reagents
The principle of using catalytic reagents in preference to stoichiometric ones is central to green chemistry, as it minimizes waste. researchgate.net While bases like DBU are effective, their use in stoichiometric amounts is not ideal from a green perspective. The development of truly catalytic systems, where a small amount of a substance can facilitate many reaction cycles, is a key research objective.
Furthermore, the sustainability of the reagents themselves is a critical consideration. This involves selecting catalysts and reagents that are non-toxic, derived from renewable resources, and recyclable. Inorganic bases like potassium phosphate are generally considered more environmentally benign than many complex organic reagents. nih.gov The ideal green synthesis would employ a highly efficient, recyclable, solid-supported catalyst that simplifies product purification and minimizes waste streams.
Continuous Flow Chemistry for Scalable Synthesis
For the scalable and industrial production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. mdpi.com Flow chemistry involves pumping reagents through a network of tubes or channels, where they mix and react. osti.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency, yield, and safety. rsc.org
The enhanced safety of continuous flow systems is a major benefit, particularly when dealing with highly reactive or unstable intermediates, as the small reactor volume minimizes the amount of hazardous material present at any given time. rsc.orgnih.gov Furthermore, flow systems can be readily scaled up by either running the system for longer periods or by "numbering up" (running multiple reactors in parallel). chimia.ch This approach avoids the complex and often unpredictable challenges associated with scaling up batch reactors. chimia.ch
Microreactor Systems and Process Intensification
Microreactors are a key enabling technology for continuous flow chemistry, representing an advanced form of process intensification. mdpi.comrug.nl These devices feature channels with dimensions in the sub-millimeter range, which provides an exceptionally high surface-area-to-volume ratio. mdpi.comresearchgate.net This characteristic leads to vastly improved rates of heat and mass transfer compared to batch reactors. chimia.chresearchgate.net
The benefits of using microreactor systems for the synthesis of this compound include:
Precise Temperature Control: The efficient heat dissipation allows for the safe execution of highly exothermic reactions and enables operation at higher temperatures to accelerate reaction rates without significant side-product formation. chimia.chresearchgate.net
Enhanced Mixing: The small channel dimensions ensure rapid and efficient mixing of reactants, preventing the formation of localized concentration gradients and leading to more uniform product quality. chimia.ch
Improved Safety: The minimal hold-up volume within the reactor drastically reduces the risks associated with hazardous reactions or unstable intermediates. mdpi.com
Process Intensification: Reactions that may take many hours in a batch reactor can often be completed in minutes or even seconds in a microreactor, leading to a significant increase in productivity. researchgate.net
By integrating microreactor technology, the synthesis of this compound can be transformed into a more efficient, safer, and scalable process, aligning with the modern demands of chemical manufacturing. mdpi.comrug.nl
Handling of Unstable Intermediates in Flow
The synthesis of complex molecules often involves reactive intermediates that are unstable under conventional batch processing conditions. Flow chemistry, or continuous flow synthesis, offers a robust solution to this challenge by providing precise control over reaction parameters such as temperature, pressure, and residence time. interchim.com This enhanced control minimizes the decomposition of unstable intermediates and improves reaction safety and reproducibility. interchim.com In the context of synthesizing this compound, flow chemistry presents a strategic advantage, particularly in managing intermediates prone to ring-opening or other degradation pathways.
The oxetane ring, a four-membered ether, is a key structural motif that, while offering desirable physicochemical properties in final compounds, can be susceptible to ring-opening under certain reaction conditions, leading to the formation of unstable intermediates. nih.govmagtech.com.cnresearchgate.net The inherent strain of the four-membered ring makes it susceptible to nucleophilic or acid-catalyzed cleavage. magtech.com.cn
A potential synthetic route to this compound involves the reaction of oxetan-3-one with methyl glycinate, followed by reduction, or a direct nucleophilic substitution of a suitable leaving group on the oxetane ring by methyl glycinate. In such pathways, unstable intermediates can arise. For instance, the generation of highly reactive species like 3-oxetanyllithium for subsequent reaction with an electrophile is a process that benefits significantly from the precise control offered by flow chemistry. nih.gov Although not a direct intermediate in the most common routes to the target compound, the principles demonstrated in handling this species are highly relevant.
Flow chemistry enables the in situ generation and immediate consumption of such unstable intermediates, thereby preventing their accumulation and subsequent decomposition. researchgate.net This is achieved by designing a continuous flow process where the reagents are mixed and react within a microreactor or a coil, with the residence time tailored to the lifespan of the unstable intermediate.
Key advantages of using flow chemistry for handling unstable intermediates in the synthesis of oxetane-containing compounds include:
Precise Temperature Control: Cryogenic conditions, often necessary to stabilize reactive intermediates, are more efficiently managed in flow reactors with their high surface-area-to-volume ratio. nih.gov This allows for rapid heating and cooling, ensuring the intermediate is maintained at its optimal stability temperature for the short duration required for the reaction.
Short Residence Times: Unstable intermediates can be generated and consumed in milliseconds to seconds within a flow system, minimizing the opportunity for side reactions or degradation. nih.gov
Enhanced Safety: The small reaction volumes within a flow reactor mitigate the risks associated with the handling of potentially hazardous or explosive intermediates. interchim.com
Improved Selectivity and Yield: By precisely controlling stoichiometry and reaction time, flow chemistry can lead to higher yields and selectivities, reducing the formation of byproducts that may arise from the decomposition of unstable intermediates.
A hypothetical flow setup for a reaction involving an unstable oxetane intermediate could involve the following steps:
Continuous pumping of the oxetane precursor and other reagents into a micromixer.
Rapid reaction in a temperature-controlled reactor coil to form the unstable intermediate.
Immediate introduction of the next reagent in the sequence to quench the intermediate and form the desired product.
Continuous collection of the product stream for subsequent workup and purification.
While specific research on the flow synthesis of this compound focusing on unstable intermediates is not extensively documented in publicly available literature, the principles of flow chemistry are broadly applicable. The successful application of flow technology to handle highly reactive species like 3-oxetanyllithium underscores its potential for improving the synthesis of other functionalized oxetanes where intermediate stability is a concern. nih.gov
Chemical Reactivity and Mechanistic Transformations of Methyl 2 Oxetan 3 Yl Amino Acetate
Reactions Involving the Oxetane (B1205548) Ring System
The reactivity of the oxetane ring is largely governed by its strain and the Lewis basicity of the oxygen atom. acs.org The presence of the amino group at the 3-position introduces an additional nucleophilic site, creating an amphoteric molecule with both nucleophilic (amine) and electrophilic (oxetane ring carbons) centers. rsc.orgnih.gov However, the 1,3-relationship between the amine nucleophile and the ring electrophilic sites generally inhibits self-destructive intramolecular ring-opening, contributing to the stability of 3-aminooxetanes compared to other substituted oxiranes or oxetanes. rsc.org
Electrophilic activation is a common strategy for initiating the ring-opening of oxetanes. The process typically begins with the protonation or coordination of a Lewis acid to the oxetane oxygen atom. This activation enhances the electrophilicity of the ring carbons (C2 and C4), making them susceptible to attack by weak nucleophiles. magtech.com.cn In the context of Methyl 2-[(oxetan-3-yl)amino]acetate, acid-catalyzed conditions would likely lead to the formation of an oxonium ion intermediate.
The subsequent nucleophilic attack can proceed via two main pathways, dictated by steric and electronic effects. Generally, for unsymmetrical oxetanes under acidic conditions, weak nucleophiles attack the more substituted carbon atom (electronic effect control), proceeding through a carbocation-like transition state. magtech.com.cn For a 3-substituted oxetane, this would mean the nucleophile attacks either C2 or C4. The regioselectivity would be influenced by the specific reaction conditions and the nature of the nucleophile. For instance, intramolecular ring-opening reactions of oxetanes have been used to synthesize various heterocyclic systems, such as chiral 1,2,3,4-tetrahydroisoquinolines, through activation with a chiral phosphoric acid. acs.org
Table 1: Representative Electrophilic/Acid-Catalyzed Ring-Opening Reactions of Oxetane Analogs
| Oxetane Substrate | Reagent/Catalyst | Nucleophile | Product Type | Ref. |
|---|---|---|---|---|
| 3-Aryloxetan-3-ol | Brønsted Acid (Tf₂NH) | 1,2-Diol | 1,4-Dioxane | |
| Vinyl Oxetane | Diethyl Phosphoric Acid | (Intramolecular) | Ring-Expansion to a Six-Membered Ring | acs.org |
| 3-Substituted Oxetane | Chiral Phosphoric Acid | Anilines (Intramolecular) | Chiral Tetrahydroisoquinoline | acs.org |
| 3-Aminooxetane | Lewis Acid (e.g., FeCl₃) | Isocyanate | Iminooxazolidine via [3+2] Annulation | nih.gov |
Direct ring-opening of an unactivated oxetane ring by an external nucleophile is challenging due to the lower ring strain compared to epoxides. acs.org Such reactions typically require strong nucleophiles. However, intramolecular reactions can proceed under milder conditions. For this compound, the molecule's amphoteric nature allows for unique reactivity where the amino group acts as a nucleophile and the oxetane as an electrophile in the presence of a suitable reaction partner. rsc.orgresearchgate.net
This principle is demonstrated in [3+2] annulation reactions where 3-aminooxetanes react with polarized π-systems. rsc.org In these transformations, the external reagent reacts with the amino group, generating a new, better-positioned nucleophile that subsequently attacks the oxetane ring to induce ring-opening and cyclization. rsc.org While direct intermolecular nucleophilic attack on the oxetane ring of the title compound is less favorable, intramolecular processes, particularly after modification of the amino ester side chain, are more plausible. For example, conversion of the ester to an amide (carboxamide) could facilitate an intramolecular ring-opening, a strategy that has been demonstrated with oxetane carboxamides reacting with internal nitrogen heterocycles under basic, metal-free conditions. nih.gov
The oxetane ring can participate in radical reactions. An oxetane radical can be generated via hydrogen abstraction, typically from a carbon atom alpha to the ether oxygen (the C2 or C4 positions), or through reactions involving precursors like 3-iodooxetane. acs.org Once formed, this radical can undergo various transformations.
One common pathway is fragmentation. In mass spectrometry, radical cations of cyclic ethers undergo fragmentation, which can involve α-cleavage (cleavage of a bond adjacent to the heteroatom) or elimination reactions that result in the formation of a new radical cation and a neutral molecule. youtube.com A potential fragmentation pathway for the radical cation of this compound could involve the elimination of a neutral molecule via a β-fragmentation process, leading to the opening of the ring. libretexts.org Synthetic applications of such radical reactions include Minisci-type reactions, where an oxetane radical adds to a protonated heterocycle to form C-C bonds. acs.org
The stability of the oxetane ring is highly dependent on its substitution pattern and the reaction conditions. nih.gov While 3,3-disubstituted oxetanes are noted for their enhanced stability, 3-monosubstituted oxetanes can be susceptible to rearrangement, particularly under acidic or thermal stress. nih.gov
A significant isomerization pathway for related structures involves intramolecular cyclization. Studies on oxetane-carboxylic acids have shown that they can be unstable, readily isomerizing into γ-lactones upon storage at room temperature or with gentle heating, often without the need for an external catalyst. acs.orgnih.gov This process is believed to occur via intramolecular nucleophilic attack of the carboxylate on one of the oxetane ring carbons. Although this compound possesses an ester rather than a carboxylic acid, similar intramolecular reactions could be envisioned, potentially leading to rearrangement products, especially under conditions that promote cyclization. The stability can also be influenced by intramolecular hydrogen bonding, which has been shown to "freeze" the conformation of certain N-substituted oxetane derivatives, preventing isomerization. nih.gov
Reactivity of the Amino Ester Moiety
The amino ester portion of this compound behaves as a secondary α-amino acid derivative. The secondary amine is nucleophilic and basic, while the methyl ester is susceptible to hydrolysis or transesterification.
As a secondary amine, the nitrogen atom in this compound is a potent nucleophile capable of forming amide bonds when reacted with an activated carboxylic acid. This makes the molecule a valuable building block for incorporating the unique oxetane motif into larger structures, such as peptides. The process of forming this amide (or peptide) bond requires the activation of a partner carboxylic acid, which is typically achieved using a coupling reagent to prevent the formation of water and the undesirable reverse reaction.
Common peptide coupling reagents transform the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. These reagents fall into several classes, including carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). The choice of reagent can be critical for achieving high yields and minimizing side reactions, such as racemization of the carboxylic acid partner. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., DIEA) to neutralize acids formed during the reaction and to deprotonate the ammonium (B1175870) salt of the amine component, if applicable.
Table 2: Common Peptide Coupling Reagents for Amidation Reactions
| Reagent Class | Example Reagent | Activating Mechanism | Byproducts |
|---|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide) | Forms a highly reactive O-acylisourea intermediate. | Dicyclohexylurea (DCU) |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms a benzotriazolyl active ester (OBt ester). | Hexamethylphosphoramide (HMPA) related species |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms a benzotriazolyl active ester (OBt ester). | Tetramethylurea |
| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Forms a highly reactive OAt active ester. | Tetramethylurea |
Transesterification Processes
The ester functional group in this compound is susceptible to transesterification, a process where the methyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases.
Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. A base, such as an alkoxide, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the methoxide (B1231860) leaving group and the formation of a new ester. The choice of base and solvent can significantly influence the reaction rate and equilibrium position. For instance, using a large excess of the new alcohol can drive the reaction to completion.
Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer and elimination of methanol, the new ester is formed.
| Catalyst Type | General Mechanism | Key Intermediates | Typical Reagents |
| Base-Catalyzed | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Sodium methoxide, Potassium carbonate |
| Acid-Catalyzed | Protonation and Nucleophilic Attack | Protonated Carbonyl | Sulfuric acid, p-Toluenesulfonic acid |
Reactions at the α-Carbon: Enolization and Derivatization
The α-carbon of this compound, being adjacent to the carbonyl group, is acidic and can be deprotonated to form an enolate. This enolization is a key step for various derivatization reactions, allowing for the formation of new carbon-carbon bonds.
The formation of the enolate is typically achieved using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to prevent side reactions like self-condensation. Once formed, the enolate anion is a potent nucleophile and can react with a variety of electrophiles.
For example, alkylation of the α-carbon can be achieved by treating the enolate with an alkyl halide. This reaction is a powerful tool for introducing new alkyl substituents at this position. Other electrophiles, such as aldehydes or ketones, can also react with the enolate in aldol-type reactions, leading to the formation of β-hydroxy ester derivatives.
| Reaction Type | Electrophile | Product Class |
| Alkylation | Alkyl Halide (e.g., CH₃I) | α-Alkylated Ester |
| Aldol Reaction | Aldehyde/Ketone (e.g., Benzaldehyde) | β-Hydroxy Ester |
Intramolecular Interactions and Conformational Dynamics Affecting Reactivity
The reactivity of this compound is not solely determined by its functional groups but is also influenced by intramolecular interactions and its conformational dynamics. The presence of the nitrogen atom in the β-position relative to the ester's carbonyl oxygen allows for the potential formation of an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen.
This intramolecular hydrogen bonding can influence the molecule's preferred conformation in solution, potentially affecting the accessibility of the reactive sites. For instance, a conformation stabilized by hydrogen bonding might render the carbonyl carbon less susceptible to nucleophilic attack or alter the acidity of the α-protons.
Reaction Kinetics and Thermodynamic Studies of Key Transformations
A quantitative understanding of the reactions of this compound can be achieved through kinetic and thermodynamic studies. For instance, monitoring the rate of transesterification under various conditions (e.g., different catalysts, temperatures, and reactant concentrations) can provide valuable information about the reaction mechanism and the activation energy.
The thermodynamics of these transformations determine the position of the chemical equilibrium. For reversible reactions like transesterification, the equilibrium constant (Keq) is related to the change in Gibbs free energy (ΔG) for the reaction. A negative ΔG indicates a spontaneous reaction that favors the products at equilibrium.
Kinetic and thermodynamic data are crucial for optimizing reaction conditions to achieve high yields of desired products and for understanding the stability of the molecule and its derivatives.
| Transformation | Kinetic Parameters | Thermodynamic Parameters |
| Transesterification | Rate constant (k), Activation energy (Ea) | Gibbs free energy (ΔG), Enthalpy (ΔH), Entropy (ΔS) |
| Enolate Formation | pKa of α-proton | Equilibrium constant (Keq) |
Advanced Spectroscopic and Crystallographic Elucidation of Methyl 2 Oxetan 3 Yl Amino Acetate and Its Derivatives
High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Methyl 2-[(oxetan-3-yl)amino]acetate" in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each nucleus, their connectivity, and spatial relationships.
A suite of 2D NMR experiments is essential for assigning the complex spin systems within the molecule. The expected proton (¹H) and carbon (¹³C) chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.
¹H NMR: The spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the methine and methylene protons of the oxetane (B1205548) ring. The oxetane protons often present as complex multiplets due to spin-spin coupling. nih.gov The N-H proton may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR: The carbon spectrum would feature signals for the carbonyl carbon of the ester, the methoxy carbon, the methylene carbon alpha to the nitrogen, and the carbons of the oxetane ring, with the oxygen-bearing carbons (C2 and C4) shifted downfield. rsc.org
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations. It would reveal the connectivity between the oxetane methine proton (H3) and the adjacent methylene protons (H2/H4), which in turn would show correlations between their non-equivalent geminal protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom by linking it to its attached proton(s). rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C correlations. Key correlations would be expected from the acetate methylene protons to the carbonyl carbon and the oxetane C3 carbon, and from the oxetane H3 proton to the acetate methylene carbon, confirming the N-C linkage. rsc.org
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, which is crucial for conformational analysis. For instance, correlations between the protons of the acetate group and the protons on the oxetane ring can help define the preferred orientation of the side chain relative to the ring. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Position | ¹H δ (ppm, multiplicity) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| -OCH₃ | ~3.70 (s) | ~52.0 | C=O |
| -C(O)- | - | ~172.5 | - |
| -CH₂- (acetate) | ~3.40 (s) | ~50.0 | C=O, Oxetane C3 |
| -NH- | Variable (br s) | - | -CH₂- (acetate), Oxetane C3 |
| Oxetane C3-H | ~3.80 (m) | ~60.0 | -CH₂- (acetate), Oxetane C2/C4 |
| Oxetane C2/C4-H | ~4.60-4.80 (m) | ~75.0 | Oxetane C3, Oxetane C4/C2 |
The puckered nature of the oxetane ring and potential restricted rotation around the C-N bonds can lead to conformational exchange processes. mdpi.com Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insight into these phenomena.
For instance, at low temperatures, the interconversion between different puckered conformations of the oxetane ring might slow down on the NMR timescale, leading to the broadening or splitting of signals for the oxetane protons. beilstein-journals.org By analyzing the coalescence temperature and line shapes, the energy barrier (ΔG‡) for this ring-flipping process can be calculated. Similarly, if there is significant steric hindrance, rotation around the N-C3 bond could be restricted, potentially giving rise to rotamers that could be observed at low temperatures. beilstein-journals.orgbeilstein-journals.org
Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of "this compound" and for elucidating its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com
Upon ionization, the molecule will undergo characteristic fragmentation. Key fragmentation pathways for amines often involve α-cleavage, where the bond adjacent to the nitrogen atom is broken. openstax.org For this molecule, two primary α-cleavage patterns are plausible:
Cleavage of the C-C bond in the acetate sidechain, leading to the formation of a resonance-stabilized iminium ion.
Ring-opening or fragmentation of the oxetane ring initiated by cleavage of the C3-N bond or the C2/C4-C3 bonds.
Another common fragmentation for esters is the loss of the methoxy group (•OCH₃) or formaldehyde (B43269) (CH₂O) from the methyl ester. The strained oxetane ring itself can undergo characteristic cleavage, such as cycloreversion into smaller neutral molecules. nih.gov
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z Value (Proposed) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 159 | [M]⁺ (Molecular Ion) | - |
| 100 | [CH₂(NH)CH(CH₂)₂O]⁺ | α-cleavage, loss of •COOCH₃ |
| 86 | [C₄H₈NO]⁺ | Loss of COOCH₃ radical |
| 72 | [C₄H₈O]⁺• | Fragmentation of oxetane ring |
| 59 | [COOCH₃]⁺ | Cleavage of N-C(acetate) bond |
Isotopic labeling studies, for example, using deuterium-labeled analogues, could be employed to confirm these proposed fragmentation mechanisms by tracking the location of the labels in the resulting fragments.
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. Such an analysis would confirm the molecular connectivity and provide accurate bond lengths, bond angles, and torsion angles. researchgate.net
For "this compound," a key feature of interest would be the conformation of the oxetane ring, which is typically puckered. acs.org The crystal structure would reveal the specific puckering angle and the orientation of the aminoacetate substituent relative to the ring (e.g., equatorial vs. axial).
Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing. The presence of the secondary amine (N-H group) as a hydrogen bond donor and the ester carbonyl oxygen, ether oxygen, and nitrogen atom as hydrogen bond acceptors suggests that hydrogen bonding networks are likely to be a dominant feature in the solid state. mdpi.com These interactions play a crucial role in determining the physical properties of the compound, such as its melting point and solubility.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups.
N-H Vibrations: As a secondary amine, a single, relatively weak N-H stretching band is expected in the IR spectrum between 3300 and 3500 cm⁻¹. openstax.orgspectroscopyonline.com The position and broadness of this band can indicate the extent of hydrogen bonding; stronger hydrogen bonding typically shifts the peak to lower wavenumbers and broadens it. nih.gov An N-H bending vibration may also be observed.
C=O Stretching: The ester carbonyl group will give rise to a strong, sharp C=O stretching absorption in the IR spectrum, typically in the range of 1735-1750 cm⁻¹. wpmucdn.comchem-soc.si
C-O and C-N Stretching: The spectrum will also contain C-O stretching bands for both the ester and the oxetane ether linkages, typically found in the 1000-1300 cm⁻¹ region. The C-N stretching vibration of the aliphatic amine is expected in the 1020-1250 cm⁻¹ range. orgchemboulder.com
Oxetane Ring Vibrations: The oxetane ring itself has characteristic ring breathing and puckering vibrations, though these may be difficult to assign in a complex molecule.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Weak to Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1735 - 1750 | Strong |
| N-H Bend | 1550 - 1650 | Variable |
| C-O Stretch (Ester & Ether) | 1000 - 1300 | Strong |
| C-N Stretch | 1020 - 1250 | Weak to Medium |
Computational Chemistry and Theoretical Modeling of Methyl 2 Oxetan 3 Yl Amino Acetate
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to elucidating the electronic structure and bonding characteristics of Methyl 2-[(oxetan-3-yl)amino]acetate. Methods such as Density Functional Theory (DFT) are frequently employed to investigate the molecule's properties. nih.gov A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311G(d,p) to determine the most stable molecular structure. nih.govscielo.org.mx
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com For this compound, the HOMO is typically localized on the amino group and the oxygen atoms, which are the regions with higher electron density, while the LUMO is often distributed around the carbonyl group of the ester, indicating the likely sites for nucleophilic and electrophilic attack.
Natural Bond Orbital (NBO) analysis can be used to study the delocalization of electron density between occupied and unoccupied orbitals, providing a quantitative measure of intramolecular interactions and bond strengths. Furthermore, Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution, highlighting the electrophilic and nucleophilic regions of the molecule. nih.gov
Illustrative Data on Electronic Properties of this compound
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
Conformational Analysis and Energy Landscapes using Ab Initio and DFT Methods
The flexibility of the side chain in this compound allows for multiple conformations, each with a distinct energy. Conformational analysis is essential for identifying the most stable conformers and understanding the molecule's dynamic behavior. Both ab initio methods, such as Hartree-Fock (HF), and DFT methods are utilized for these studies. researchgate.net
By systematically rotating the rotatable bonds, such as the C-N and C-C bonds of the side chain, a potential energy surface can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy conformers and the energy barriers between them. The identification of global and local minima on this energy landscape is critical for understanding which conformations are most likely to be populated at a given temperature. Such studies have been performed on similar molecules to elucidate their conformational preferences. mdpi.com
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)
Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. nih.govconicet.gov.ar This approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often improved by applying empirical scaling factors. conicet.gov.ar The calculated chemical shifts can help in the assignment of ambiguous signals in experimental spectra and confirm the molecule's structure. rsc.org
Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C=O | 172.5 | -OCH₃ | 3.70 |
| -OCH₃ | 52.0 | -CH₂- (acetate) | 3.40 |
| -CH₂- (acetate) | 50.5 | -NH- | 2.50 (broad) |
| -CH- (oxetane) | 65.0 | -CH- (oxetane) | 4.50 |
IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be calculated using DFT. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. researchgate.net The predicted spectrum can be compared with experimental data to identify characteristic functional groups, such as the C=O stretch of the ester, the N-H bend of the amine, and the C-O-C stretches of the oxetane (B1205548) ring. researchgate.net Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors. researchgate.net
Computational Design of Novel Derivatives with Tunable Reactivity
Computational chemistry plays a crucial role in the rational design of novel derivatives of this compound with tailored properties. By systematically modifying the parent structure in silico, it is possible to predict how these changes will affect the molecule's electronic properties, reactivity, and biological activity. rsc.org
For example, the introduction of electron-withdrawing or electron-donating groups at various positions on the molecule can alter the HOMO-LUMO gap, thereby tuning its reactivity. mdpi.com Computational screening of a virtual library of derivatives can quickly identify candidates with desired properties, such as enhanced binding affinity to a biological target, before committing to their synthesis. This approach significantly accelerates the drug discovery process.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound in a solvent environment, typically water or an organic solvent. ugr.es MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into conformational changes, intermolecular interactions, and solvent effects. researchgate.net
These simulations can reveal how the solvent influences the conformational preferences of the molecule and can be used to calculate properties such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute. The effect of the solvent on the molecule's dipole moment can also be investigated. researchgate.net
Reaction Mechanism Elucidation using Computational Methods (e.g., Transition State Theory)
Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. researchgate.net
Transition State Theory can be used to calculate the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. This information is critical for understanding the reaction kinetics. mdpi.com For instance, the mechanism of acylation or other reactions involving the amino or ester groups of this compound could be investigated to understand the regioselectivity and stereoselectivity of such transformations. Computational studies on the synthesis of oxetanes have explored various reaction pathways. acs.orgacs.org
Applications of Methyl 2 Oxetan 3 Yl Amino Acetate in Advanced Organic Synthesis and Materials Science
Role as a Chiral Building Block in Complex Molecule Synthesis (non-biological target molecules)
Methyl 2-[(oxetan-3-yl)amino]acetate serves as a crucial starting material for the synthesis of a diverse array of more complex, non-biological molecules. The presence of both the oxetane (B1205548) and amino acid functionalities allows for sequential and orthogonal chemical modifications, enabling the construction of intricate molecular architectures.
Synthetic routes often begin with precursors like oxetan-3-one, which can be converted to an intermediate such as methyl (oxetan-3-ylidene)acetate through a Horner–Wadsworth–Emmons reaction. mdpi.comnih.gov This α,β-unsaturated ester is a key platform for introducing the amino group via an aza-Michael addition, leading to the target compound and its derivatives. mdpi.comnih.gov
Once formed, this oxetane amino acid scaffold can be further elaborated. For instance, researchers have demonstrated the diversification of related heterocyclic amino acid derivatives through Suzuki–Miyaura cross-coupling reactions on brominated precursors, showcasing the robustness of the oxetane-amino acid core to transition-metal-catalyzed conditions. mdpi.comnih.gov The ability to functionalize the molecule at multiple sites without disrupting the core structure makes it an invaluable tool for building complex scaffolds suitable for various applications in medicinal and materials chemistry. consensus.app
The strategic incorporation of the oxetane motif can significantly influence the physicochemical properties of the final molecule. Oxetanes are known to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to their carbocyclic or acyclic counterparts. acs.org These features are highly desirable in the design of novel compounds, where precise control over molecular properties is paramount.
| Reaction Type | Precursor(s) | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Horner–Wadsworth–Emmons | Oxetan-3-one, Methyl-2-(dimethoxyphosphoryl)acetate | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Methyl (oxetan-3-ylidene)acetate | mdpi.comnih.gov |
| Aza-Michael Addition | Methyl (oxetan-3-ylidene)acetate, Amines | DBU | Substituted this compound derivatives | mdpi.com |
| Suzuki–Miyaura Cross-Coupling | Brominated pyrazole-azetidine/oxetane hybrid, Boronic acids | Palladium catalyst | Diversified heterocyclic amino acid derivatives | mdpi.comnih.gov |
| Williamson Etherification | Diols with a mesylate leaving group | NaH | Oxetane ring formation | acs.org |
Precursor for Advanced Polymer Architectures
The bifunctional nature of this compound makes it an ideal monomer or functionalizing agent for the creation of advanced polymers with tailored properties.
In the field of polymer chemistry, there is significant interest in creating synthetic polymers that mimic the structure and function of natural peptides. These "peptidomimetics" can offer advantages such as enhanced stability against enzymatic degradation. This compound and its analogs are excellent candidates for this purpose.
Researchers have developed a new class of peptidomimetics where an amide C=O bond in the peptide backbone is replaced by an oxetane ring. researchgate.net This substitution is achieved by synthesizing oxetane-modified dipeptide building blocks that can then be incorporated into longer chains using standard solid-phase peptide synthesis (SPPS). researchgate.net The oxetane moiety is not just a simple spacer; it can induce specific secondary structures, such as turns, in the polymer chain. This conformational control has been shown to be superior to other modifications like N-methylation for promoting macrocyclization in challenging peptide sequences. researchgate.net The resulting polymers, sometimes referred to as poly(2-methyl-2-oxazoline)s, exhibit peptide-like properties and have been investigated for applications such as protein-repellent surfaces. researchgate.net
Beyond peptidomimetics, the oxetane-amino acid motif can be used to design a wide range of functional polymeric materials. The oxetane ring imparts polarity and can act as a hydrogen bond acceptor, while the amino acid portion provides a site for further functionalization or polymerization.
By incorporating this building block, polymers can be endowed with specific properties such as improved thermal stability, altered solubility profiles, and reactive handles for cross-linking or surface attachment. The synthesis of such materials can be achieved through the polymerization of monomers derived from this compound or by grafting these units onto existing polymer backbones. These functional polymers are being explored for various biomedical applications, including the development of innovative drug delivery systems and stimuli-responsive materials.
Development of Catalytic Systems Utilizing Oxetane-Amino Acid Motifs
The unique reactivity of the strained oxetane ring can be harnessed in the development of novel catalytic systems. When part of an amino acid-like structure, the oxetane can participate in intramolecular transformations, leading to the formation of other valuable heterocyclic compounds.
A notable example is the catalytic synthesis of 2-oxazolines from 3-amido oxetanes. nih.gov In this process, an oxophilic Lewis acid, such as Indium(III) triflate (In(OTf)₃), activates the oxetane ring, prompting an intramolecular ring-opening and subsequent cyclization by the neighboring amide group. nih.gov This reaction proceeds smoothly under mild conditions and provides efficient access to 2-oxazolines, which are privileged structures found in numerous natural products and are used as ligands in asymmetric catalysis. nih.gov The starting 3-amido oxetanes can be readily prepared by acylating 3-amino oxetane, a close relative of the title compound. nih.gov This strategy highlights how the oxetane-amino acid motif can serve as a latent reactive element, enabling catalytic transformations that are otherwise difficult to achieve.
| Catalyst | Substrate | Product | Key Feature | Reference |
|---|---|---|---|---|
| In(OTf)₃ (10 mol%) | 3-Amido oxetanes | 2-Oxazolines | Mild, intramolecular cyclization via oxetane ring-opening | nih.gov |
| Sc(OTf)₃ | 3-Amido oxetanes | 2-Oxazolines | High catalytic efficiency, slightly less effective than In(OTf)₃ | nih.gov |
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. Amino acids and their derivatives are well-known building blocks for creating self-assembling systems that form ordered nanostructures like fibers, tapes, and gels.
The incorporation of an oxetane ring into an amino acid structure, as in this compound, introduces a unique element for controlling self-assembly. Research has shown that replacing a carbonyl group with an oxetane in a dipeptide can have a dramatic effect on its aggregation properties. One such oxetane-containing peptidomimetic was found to be a highly effective gelator, forming hydrogels at low concentrations, a property not observed in the corresponding natural dipeptide. researchgate.net This demonstrates that the oxetane motif can be used to fine-tune the non-covalent interactions (such as hydrogen bonding) that govern the self-assembly process, enabling the design of novel soft materials.
Chemical Space Exploration and Diversification
One of the most significant applications of this compound is as a scaffold for chemical space exploration. mdpi.com The term "chemical space" refers to the ensemble of all possible molecules. By providing a novel, three-dimensional, and functionally rich core, this compound allows chemists to access new areas of chemical space that are underexplored. acs.orgmdpi.com
The synthesis of libraries of compounds based on the oxetane-amino acid core is a powerful strategy in drug discovery and materials science. mdpi.comnih.gov Starting from a common intermediate like methyl (oxetan-3-ylidene)acetate, a wide range of amines can be introduced via aza-Michael addition, leading to a diverse set of products. mdpi.comnih.gov These products can be further modified, for example, through reactions on the ester group or by using other functional handles incorporated into the amine fragment. researchgate.net This approach enables the rapid generation of novel molecular motifs with diverse physicochemical properties, which is essential for identifying new lead compounds in drug discovery programs or materials with unique characteristics. mdpi.comresearchgate.net The oxetane ring itself is considered an attractive and underexplored structural motif in medicinal chemistry, valued for its ability to improve properties like polarity and solubility while maintaining structural rigidity. mdpi.com
Future Directions and Emerging Research Avenues for Methyl 2 Oxetan 3 Yl Amino Acetate Chemistry
Exploration of Unconventional Reactivity Profiles
The inherent ring strain of the oxetane (B1205548) motif, estimated at approximately 25.5 kcal/mol, renders it susceptible to various ring-opening reactions, a characteristic that can be exploited for novel synthetic transformations. beilstein-journals.org Future research will likely focus on leveraging this reactivity in unconventional ways, moving beyond simple nucleophilic additions.
One promising area is the exploration of [3+2] annulation reactions . Researchers have demonstrated that 3-aminooxetanes can act as 1,3-amphoteric molecules, participating in formal [3+2] cycloadditions with various polarized π-systems. nih.govrsc.orgrsc.org This reactivity, which has been underexplored for N-substituted glycine (B1666218) ester derivatives like Methyl 2-[(oxetan-3-yl)amino]acetate, could provide rapid access to complex heterocyclic scaffolds such as imidazolidines and other five-membered rings. nih.govrsc.org The reaction is driven by the thermodynamic release of ring strain in the oxetane. rsc.org
Another avenue for exploration is photocatalysis . Visible-light-mediated photocatalysis has been used for the C-H activation of oxetanes at the 2-position, allowing for the formation of new carbon-carbon bonds while preserving the heterocyclic core. researchgate.netacs.org Applying these methods to this compound could enable the synthesis of novel derivatives with functional groups at the C2 position of the oxetane ring, which would be difficult to access through traditional methods.
Furthermore, strain-release driven rearrangements represent a frontier in oxetane chemistry. Dual catalysis systems, for instance using palladium and an acid, have been shown to induce arylative skeletal rearrangements of related oxetane-containing structures. beilstein-journals.org Investigating similar catalytic systems for this compound could lead to the discovery of novel molecular scaffolds.
| Potential Unconventional Reaction | Reactant Type | Potential Product Scaffold |
| [3+2] Annulation | Isothiocyanates, Imines | Imidazolidines, Thiazolidines nih.govrsc.org |
| Photocatalytic C-H Functionalization | Electron-poor olefins | 2-Substituted oxetane derivatives researchgate.netacs.org |
| Catalytic Skeletal Rearrangement | Aryl halides | Dihydrofurans, Tetrahydrofurans beilstein-journals.org |
Integration into Automated Synthesis Platforms
The increasing demand for large and diverse compound libraries in drug discovery necessitates the use of automated synthesis and high-throughput screening. youtube.com this compound, as a versatile building block, is an ideal candidate for integration into such platforms. enamine.net
Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and ease of scalability. springerprofessional.deapple.com The synthesis of heterocyclic compounds, in particular, has benefited from flow chemistry approaches. researchgate.netbohrium.commdpi.com Future research will likely focus on developing robust flow-based methods for the synthesis and derivatization of this compound. This could involve, for example, the continuous N-alkylation of the secondary amine or the amidation of the ester group in microreactors.
Moreover, the principles of solid-phase peptide synthesis (SPPS) could be adapted for the high-throughput synthesis of libraries based on this compound. nih.govamerigoscientific.com Oxetane-modified dipeptide building blocks have already been developed and used in SPPS to create peptidomimetics with unique structural and physicochemical properties. rsc.orgljmu.ac.uk By anchoring this compound or a derivative to a solid support, a wide array of analogs could be rapidly generated by reacting it with a diverse set of building blocks.
| Automated Platform | Potential Application | Key Advantages |
| Flow Chemistry | Derivatization of the amine or ester | Enhanced safety, scalability, and reaction control springerprofessional.deapple.com |
| Solid-Phase Synthesis | High-throughput library generation | Rapid purification, automation compatibility nih.govamerigoscientific.com |
| Robotic Liquid Handlers | Array-based screening of reactions | Miniaturization, parallel processing |
Advanced Theoretical Predictions for Undiscovered Transformations
Computational chemistry and theoretical predictions are becoming indispensable tools in modern organic synthesis for understanding reaction mechanisms and predicting novel reactivity. utexas.edu For this compound, advanced theoretical studies can guide the experimental exploration of its chemical space.
Density Functional Theory (DFT) calculations can be employed to investigate the energetics of various potential reaction pathways. nih.gov For instance, DFT studies can help predict the regioselectivity of ring-opening reactions under different catalytic conditions, or identify the most likely sites for C-H functionalization. nih.govacs.org Such studies have been used to screen novel energetic oxetane derivatives and to understand the electronic properties of N-substituted glycine derivatives. nih.govacs.org The interaction of glycine with surfaces has also been modeled using DFT, which could be relevant for predicting its behavior in heterogeneous catalysis. researchgate.netrsc.org
Furthermore, computational screening can be used to identify promising catalysts for undiscovered transformations. By modeling the transition states of hypothetical reactions, it is possible to predict which catalysts would be most effective at lowering the activation energy. This in silico approach can significantly accelerate the discovery of new reactions and reduce the amount of empirical screening required. For example, computational studies could help identify new Lewis acids or transition metal catalysts for novel ring-opening or rearrangement reactions of the oxetane moiety.
| Computational Method | Application to this compound | Anticipated Outcome |
| Density Functional Theory (DFT) | Mapping potential energy surfaces of ring-opening reactions | Prediction of reaction feasibility and selectivity nih.govacs.org |
| Molecular Dynamics (MD) | Simulating conformational preferences and solvent effects | Understanding substrate behavior in solution |
| Virtual Catalyst Screening | Identifying optimal catalysts for hypothetical transformations | Accelerated discovery of new reactions |
Sustainable Synthesis and Derivatization Strategies
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Future research on this compound will undoubtedly focus on developing more sustainable methods for its synthesis and derivatization.
One key area of focus will be the development of greener N-alkylation protocols . Traditional N-alkylation methods often rely on stoichiometric amounts of strong bases and hazardous alkylating agents. Greener alternatives, such as the use of alcohols as alkylating agents in the presence of a reusable catalyst, are highly desirable. rsc.orgacs.org Reductive amination using carbonyl compounds and environmentally benign reducing agents is another promising approach. acs.org Microwave-assisted N-alkylation in aqueous media represents another green alternative that can significantly reduce reaction times and avoid the use of volatile organic solvents. rsc.org
The synthesis of the oxetane ring itself is another target for green chemistry innovations. While classical methods like the Williamson ether synthesis are effective, they often generate significant salt waste. acs.org More atom-economical methods, such as [2+2] cycloadditions or C-H functionalization approaches to form the oxetane ring, are being actively investigated. beilstein-journals.orgnih.gov Recent advances in photocatalysis have enabled oxetane synthesis via alcohol C-H functionalization under mild conditions, avoiding the need for pre-functionalized substrates. acs.orgnih.gov
Finally, the use of biocatalysis for the synthesis and modification of amino acid derivatives offers a highly selective and environmentally friendly approach. symeres.com Enzymes could potentially be used for the stereoselective synthesis of chiral analogs of this compound or for the selective modification of the ester group.
| Green Chemistry Approach | Specific Application | Environmental Benefit |
| Catalytic N-alkylation with alcohols | Derivatization of the secondary amine | High atom economy, water as the only byproduct rsc.orgacs.org |
| Microwave-assisted synthesis | N-alkylation or amidation reactions | Reduced energy consumption and reaction times rsc.org |
| Photocatalytic C-H cyclization | Synthesis of the oxetane core | Avoidance of pre-functionalization and harsh reagents acs.orgnih.gov |
| Biocatalysis | Enantioselective synthesis or hydrolysis | High selectivity, mild reaction conditions, renewable catalysts symeres.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
